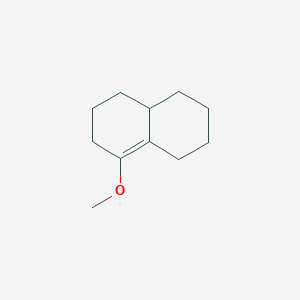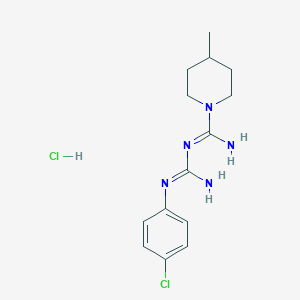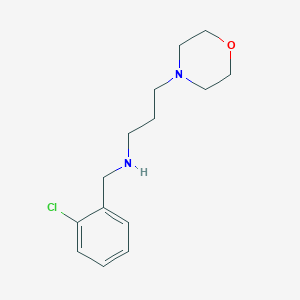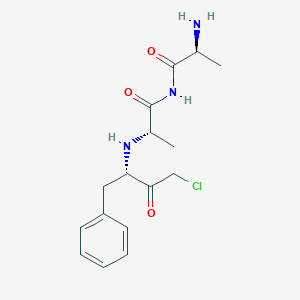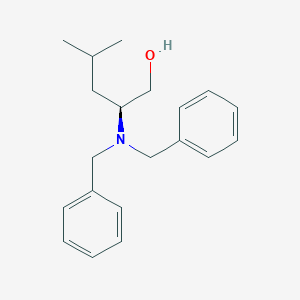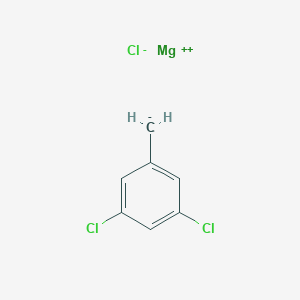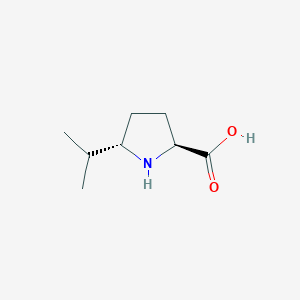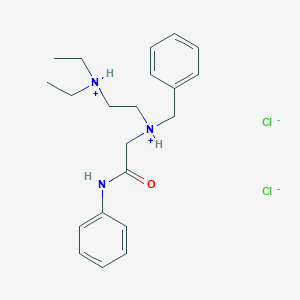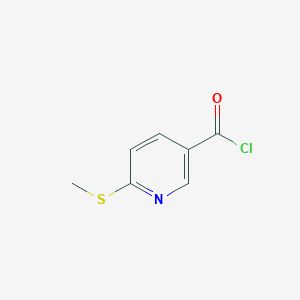
Rauwolscine 4-aminophenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rauwolscine 4-aminophenylcarboxamide is a synthetic compound that belongs to the family of alpha-adrenergic receptor antagonists. It is also known as alpha-yohimbine or P-aminophenylcarboxamide. This compound is a highly potent and selective antagonist of the alpha-2 adrenergic receptor subtype. It has been widely used in scientific research to study the physiological and biochemical effects of alpha-2 adrenergic receptor blockade.
作用机制
Rauwolscine 4-aminophenylcarboxamide acts as a selective antagonist of the alpha-2 adrenergic receptor subtype. It binds to the receptor and blocks the action of the endogenous ligands, norepinephrine and epinephrine. This results in an increase in the release of neurotransmitters such as dopamine, acetylcholine, and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase insulin secretion and improve glucose metabolism. It has also been shown to increase blood pressure and heart rate. This compound has also been shown to modulate pain perception and enhance the release of neurotransmitters such as dopamine and acetylcholine.
实验室实验的优点和局限性
Rauwolscine 4-aminophenylcarboxamide has several advantages for laboratory experiments. It is a highly potent and selective antagonist of the alpha-2 adrenergic receptor subtype, which makes it an ideal tool for studying the physiological and biochemical effects of alpha-2 adrenergic receptor blockade. However, one of the limitations of using this compound is that it can have off-target effects on other receptors. Therefore, it is important to use appropriate controls and to interpret the results carefully.
未来方向
There are several future directions for research related to rauwolscine 4-aminophenylcarboxamide. One area of research is related to the role of alpha-2 adrenergic receptors in the regulation of pain perception. Another area of research is related to the role of alpha-2 adrenergic receptors in the regulation of glucose metabolism and insulin secretion. Additionally, there is a need for further research to understand the off-target effects of this compound on other receptors. Further research is also needed to explore the potential therapeutic applications of this compound in the treatment of various diseases and disorders.
In conclusion, this compound is a highly potent and selective antagonist of the alpha-2 adrenergic receptor subtype. It has been widely used in scientific research to study the physiological and biochemical effects of alpha-2 adrenergic receptor blockade. This compound has several advantages for laboratory experiments, but it is important to use appropriate controls and to interpret the results carefully. There are several future directions for research related to this compound, including the role of alpha-2 adrenergic receptors in the regulation of pain perception and glucose metabolism, and the potential therapeutic applications of this compound in the treatment of various diseases and disorders.
合成方法
Rauwolscine 4-aminophenylcarboxamide can be synthesized through a series of chemical reactions starting from the precursor compound, 4-aminophenylacetic acid. The synthesis involves the conversion of 4-aminophenylacetic acid to 4-aminophenylacetyl chloride, which is then reacted with rauwolscine to form the final product, this compound.
科学研究应用
Rauwolscine 4-aminophenylcarboxamide has been extensively used in scientific research to study the physiological and biochemical effects of alpha-2 adrenergic receptor blockade. It has been used in studies related to the regulation of blood pressure, glucose metabolism, and insulin secretion. This compound has also been used in studies related to the regulation of neurotransmitter release and the modulation of pain perception.
属性
| 108206-13-9 | |
分子式 |
C26H30N4O2 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
(1S,15S,18S,19S,20S)-N-(4-aminophenyl)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxamide |
InChI |
InChI=1S/C26H30N4O2/c27-16-6-8-17(9-7-16)28-26(32)24-20-13-22-25-19(18-3-1-2-4-21(18)29-25)11-12-30(22)14-15(20)5-10-23(24)31/h1-4,6-9,15,20,22-24,29,31H,5,10-14,27H2,(H,28,32)/t15-,20+,22+,23+,24+/m1/s1 |
InChI 键 |
YOEFRCOYIGZZEZ-JKSKAUHQSA-N |
手性 SMILES |
C1C[C@@H]([C@H]([C@@H]2[C@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |
SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |
规范 SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)NC6=CC=C(C=C6)N)O |
同义词 |
4-aminophenylcarboxamide rauwolscine R-4-APCA rauwolscine 4-aminophenylcarboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


